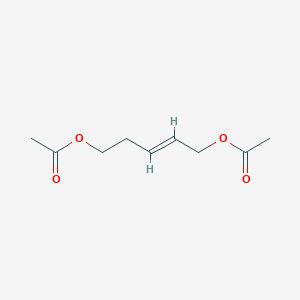![molecular formula C11H11N7O2S B12940755 4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide CAS No. 651734-05-3](/img/structure/B12940755.png)
4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further linked to a purine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide typically involves the following steps:
Formation of the Purine Derivative: The purine derivative can be synthesized through a series of reactions starting from readily available precursors such as guanine or adenine. These reactions often involve nitration, reduction, and amination steps.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the purine derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically occurs under mild conditions and yields the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres.
Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with the synthesis of folic acid in microorganisms, thereby exhibiting antimicrobial properties.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar structure but lacking the purine derivative.
Sulfadiazine: Contains a pyrimidine ring instead of a purine ring.
Sulfamethoxazole: Features an isoxazole ring in place of the purine ring.
Uniqueness
4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide is unique due to the presence of both a purine derivative and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
651734-05-3 |
|---|---|
分子式 |
C11H11N7O2S |
分子量 |
305.32 g/mol |
IUPAC名 |
4-[(2-amino-7H-purin-6-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C11H11N7O2S/c12-11-17-9-8(14-5-15-9)10(18-11)16-6-1-3-7(4-2-6)21(13,19)20/h1-5H,(H2,13,19,20)(H4,12,14,15,16,17,18) |
InChIキー |
VMXSRIPZZGSAFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC(=NC3=C2NC=N3)N)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12940680.png)
![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)



![tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)







